molecular formula C10H20O B14327194 2,6,6-Trimethylhept-4-en-3-ol CAS No. 109801-01-6

2,6,6-Trimethylhept-4-en-3-ol

Cat. No.: B14327194
CAS No.: 109801-01-6
M. Wt: 156.26 g/mol
InChI Key: YADHARZUYPKVCM-UHFFFAOYSA-N
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Description

2,6,6-Trimethylhept-4-en-3-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol that features a heptene backbone with three methyl groups attached. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,6-Trimethylhept-4-en-3-ol typically involves the use of specific reagents and catalysts. One common method includes the reaction of 2,6,6-trimethylhept-4-en-3-one with a reducing agent such as sodium borohydride (NaBH4) under controlled conditions to yield the desired alcohol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 2,6,6-Trimethylhept-4-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced further to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various halogenating agents, acids, or bases

Major Products:

    Oxidation: Ketones, aldehydes

    Reduction: Secondary alcohols, hydrocarbons

    Substitution: Halogenated compounds, ethers

Scientific Research Applications

2,6,6-Trimethylhept-4-en-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethylhept-4-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds and interact with various enzymes and receptors, influencing biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 2,3,6-Trimethylhept-3-en-1-ol
  • 2,2,6,6-Tetramethylpiperidine

Comparison: 2,6,6-Trimethylhept-4-en-3-ol is unique due to its specific structure, which includes a heptene backbone with three methyl groups and a hydroxyl group. This structure imparts distinct chemical and physical properties, making it different from other similar compounds. For example, 2,2,6,6-Tetramethylpiperidine has a different backbone and functional groups, leading to different reactivity and applications.

Properties

CAS No.

109801-01-6

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

2,6,6-trimethylhept-4-en-3-ol

InChI

InChI=1S/C10H20O/c1-8(2)9(11)6-7-10(3,4)5/h6-9,11H,1-5H3

InChI Key

YADHARZUYPKVCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=CC(C)(C)C)O

Origin of Product

United States

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